3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate
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Overview
Description
3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including nitro, amide, and methoxy groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Trimethoxyphenyl Intermediate: This step involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form the corresponding imine.
Acylation: The imine is then acylated using acetic anhydride to form the acetamido derivative.
Coupling with Nitrobenzoate: The acetamido derivative is coupled with 4-nitrobenzoic acid or its ester derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or other alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and similar reactivity patterns.
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate: Another complex organic compound with multiple functional groups.
Uniqueness
3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C26H24N4O9 |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
[3-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H24N4O9/c1-36-21-12-18(13-22(37-2)24(21)38-3)25(32)27-15-23(31)29-28-14-16-5-4-6-20(11-16)39-26(33)17-7-9-19(10-8-17)30(34)35/h4-14H,15H2,1-3H3,(H,27,32)(H,29,31)/b28-14+ |
InChI Key |
SHKJDQYTNYWVNH-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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